Cardanolmonoene

Description

Contextualization within Bio-based Monomer Research and Sustainable Chemistry

Cardanol (B1251761) monoene is a phenolic lipid naturally occurring in cashew nutshell liquid (CNSL), an abundant and renewable agro-waste. mdpi.comdntb.gov.ua It is a principal component of cardanol, which is produced through the decarboxylation of anacardic acid found in CNSL. researchgate.netajol.infocsic.es The drive to reduce carbon footprints and transition from petroleum-based products has propelled research into sustainable alternatives, with cardanol and its derivatives emerging as promising candidates. mdpi.comdntb.gov.uaresearchgate.net

The structure of cardanol monoene, featuring a phenolic ring and a C15 unsaturated alkyl chain, offers multiple reactive sites. researchgate.netresearchgate.netresearchgate.net This versatility allows for a wide range of chemical modifications, making it a valuable building block for various polymers and additives. researchgate.netresearchgate.netscribd.com Researchers are actively exploring its potential to replace fossil-based and potentially toxic chemicals like phenol (B47542) and formaldehyde (B43269) in the synthesis of thermosets. rsc.org The focus on green and sustainable chemistry has led to the development of eco-friendly synthesis routes for cardanol-based monomers, emphasizing safety and improved green metrics. rsc.org

Significance in Advanced Polymer and Materials Science

The distinct properties of cardanol monoene contribute to its growing importance in polymer and materials science. researchgate.net Its long aliphatic chain imparts flexibility and hydrophobicity, while the phenolic group provides thermal stability and chemical resistance. researchgate.net These characteristics are highly desirable in a variety of applications, including coatings, adhesives, and composites. mdpi.comontosight.ai

Cardanol-based materials have demonstrated excellent corrosion resistance, water and acid resistance, and good adhesion properties. mdpi.com In the realm of polymer composites, grafting cardanol onto carbon fibers has been shown to improve the interfacial properties and anti-hydrothermal ageing of the composites. mdpi.com Furthermore, cardanol-derived polymers are being investigated for use in high-performance applications such as poly(ether ether ketone) (PEEK) and as components in polyurethane foams, where they contribute to lower viscosity and high renewable content. rsc.org

Historical Development and Evolution of Cardanol Monoene Research Trajectories

Historically, research on CNSL and its components has been ongoing for decades, with early applications in resins and coatings. google.comtechscience.cn However, the increasing emphasis on sustainability has led to a resurgence and evolution in the research trajectories of cardanol and its derivatives, including the monoene. researchgate.nettechscience.com Initially, technical grade CNSL, a mixture of cardanol, cardol, and other compounds, was widely used. ajol.infogoogle.com

Over time, advancements in purification techniques, such as fractional distillation and flash column chromatography, have enabled the isolation of individual components like cardanol monoene with high purity. mdpi.comdntb.gov.uagoogle.com This has been a crucial step, as the separation of these fractions is vital for specific structural designs and ensuring the reproducibility of material properties. mdpi.comdntb.gov.ua Modern research has shifted towards the synthesis of novel, functional materials from purified cardanol monoene, including advanced polymers, benzoxazines, and plasticizers, marking a move from bulk applications to high-value, specialized materials. researchgate.nettechscience.cnrsc.org

Interactive Data Table: Properties of Cardanol Monoene

| Property | Value | Source |

| Chemical Formula | C21H34O | ontosight.aismolecule.com |

| Molecular Weight | ~318.5 g/mol | smolecule.com |

| Appearance | Neat Oil | |

| Purity | ≥98% | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol (B129727), hexane) | ontosight.ai |

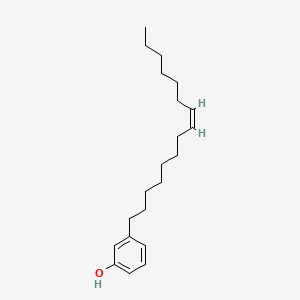

Structure

2D Structure

Properties

CAS No. |

501-26-8 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

3-[(E)-pentadec-8-enyl]phenol |

InChI |

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7+ |

InChI Key |

YLKVIMNNMLKUGJ-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O |

Other CAS No. |

501-26-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cardanol Monoene and Its Precursors

Isolation and Purification Techniques from Cashew Nutshell Liquid (CNSL) for Research Purity

Obtaining cardanol (B1251761) of high purity, particularly with a specific degree of unsaturation, is crucial for specialized chemical synthesis. CNSL is a complex mixture, and its composition varies depending on the extraction method. researchgate.netrsc.org Natural CNSL, extracted through cold or solvent methods, is rich in anacardic acid (60-70%), with smaller amounts of cardanol and cardol. researchgate.netrsc.org In contrast, technical CNSL, which results from heat treatment during cashew nut processing, is predominantly composed of cardanol (70-80%) due to the thermal decarboxylation of anacardic acid. rsc.orgrsc.org

Flash Column Chromatography for Selective Fractionation

Flash column chromatography has emerged as a highly effective and sustainable method for the gram-scale purification of cardanol's different unsaturated components. researchgate.netmdpi.comdntb.gov.ua This technique offers a significant advantage over high-temperature vacuum distillation, which is energy-intensive and challenging due to the similar boiling points of the cardanol analogues. mdpi.comrawdatalibrary.net

Using a reversed-phase C18 silica (B1680970) gel column, researchers have successfully separated crude cardanol into its monoene, diene, and triene fractions with good purity. mdpi.comdntb.gov.uamdpi.com The process typically involves injecting a sample of cardanol dissolved in a suitable solvent system onto the column. mdpi.com A gradient elution, often with a mixture of solvents like acetonitrile, is employed to selectively separate the components based on their polarity. mdpi.com Studies have demonstrated the isolation of fractions with compositions of approximately 42% monoene, 22% diene, and 36% triene. researchgate.netmdpi.comrawdatalibrary.net A key advantage of this method is the ability to recover and reuse the elution solvent, with recovery rates of up to 82%, making the process more cost-effective and environmentally friendly. researchgate.netmdpi.comrawdatalibrary.net

| Component | Isolated Percentage | Reference |

|---|---|---|

| Monoene | 42% | researchgate.netmdpi.comrawdatalibrary.net |

| Diene | 22% | researchgate.netmdpi.comrawdatalibrary.net |

| Triene | 36% | researchgate.netmdpi.comrawdatalibrary.net |

Decarboxylation Pathways of Anacardic Acid to Cardanol

The primary route to obtaining cardanol from natural CNSL is through the decarboxylation of anacardic acid. researchgate.net This reaction is typically induced by heating. The process involves heating CNSL, often in an open beaker on an oil bath, to temperatures around 140°C until the effervescence of carbon dioxide ceases. wiserpub.combiostar-afrique.org Another reported method involves heating in a furnace at 180-200°C for several hours. ajol.info

The completion of the decarboxylation reaction can be monitored by the decrease in the acid value of the liquid. wiserpub.com For instance, a reduction from 117 mg KOH/g to 9 mg KOH/g indicates a successful conversion of anacardic acid to cardanol. wiserpub.com This thermal treatment significantly increases the cardanol content in the resulting technical CNSL. rsc.orgresearchgate.net The decarboxylation of anacardic acid is a critical step in the industrial processing of CNSL for applications in resins and coatings.

Alternative Green Extraction and Purification Strategies

In addition to flash chromatography, other environmentally friendly methods for extracting and purifying cardanol are being explored. Supercritical fluid extraction using carbon dioxide (Sc-CO2) has shown promise, yielding cardanol at approximately 85% yield under specific conditions of high pressure (300 bar) and temperature (60°C). mdpi.com

Another green approach involves the use of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) to isolate cardanol from decarboxylated CNSL, followed by extraction with n-hexane. researchgate.netscientific.net This method has been reported to yield cardanol in 79.01% with a purity of 96.59% at room temperature after two hours of reaction. researchgate.netscientific.net These alternative strategies aim to reduce the reliance on hazardous organic solvents and high-energy processes, aligning with the principles of green chemistry. mdpi.com

Selective Monoene Production Strategies via Catalytic Reduction

To further enrich the monoene content of cardanol, catalytic reduction techniques are employed to selectively hydrogenate the more unsaturated diene and triene components. These methods can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis for Selective Hydrogenation

Heterogeneous catalysts offer the advantage of being easily separable from the reaction mixture. Various metal-based catalysts have been investigated for the selective hydrogenation of cardanol. A notable example is a non-precious trimetallic catalyst composed of nickel, cobalt, and copper supported on alumina (B75360) (Ni-Co-Cu/Al2O3). acs.org This catalyst system has demonstrated the ability to achieve a high fraction of monoene (up to 76%) under optimized conditions (7.5% cardanol in n-butanol, 2.5 MPa H2, 80°C, and 3.5 hours). acs.org The synergistic effect between the metals and the specific morphology of the alumina support are crucial for this high selectivity. acs.org

Other studies have explored the use of palladium on carbon (Pd/C) for the hydrogenation of cardanol, although this can lead to the complete saturation of the side chain and reduction of the aromatic ring to form 3-pentadecylcyclohexan-1-one if not carefully controlled. nih.gov The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, are critical parameters in directing the hydrogenation towards the desired monoene product. nih.govgoogle.com

| Catalyst | Product | Selectivity/Yield | Conditions | Reference |

|---|---|---|---|---|

| 10% Ni-5% Co-3% Cu/3% Zn-Al2O3-hexagonal plate | Cardanol monoene | 76% | 7.5% cardanol in n-butanol, 2.5 MPa H2, 80 °C, 3.5 h | acs.org |

| 10% Pd/C | 3-pentadecylcyclohexan-1-one | 85% | 45°C, 25 bar H₂ |

Homogeneous Transfer Hydrogenation Mechanisms for Monoene Enrichment

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides an alternative route for selective hydrogenation. Ruthenium(III) chloride (RuCl3) has been effectively used as a catalyst for the transfer hydrogenation of cardanol, with isopropanol (B130326) serving as the hydrogen donor. nih.govresearchgate.netscience.gov This method selectively reduces the diene and triene side chains to the monoene. nih.gov

Mechanistic studies using ESI-MS and density functional theory (DFT) have revealed that the reaction proceeds through the formation of ruthenium-allyl complexes. nih.govrsc.org The interaction between the ruthenium catalyst and the aromatic ring of cardanol plays a key role in directing the selectivity of the hydrogenation. nih.gov DFT calculations have shown that the catalytic cycle involves the hydrogenation of the triene to a diene via a stable η3-allylic intermediate, followed by further reduction to the monoene. rsc.orgrsc.org The energy barrier for the complete saturation of the side chain is significantly higher, explaining the excellent selectivity for the monoene product. rsc.orgrsc.org This process offers a highly selective pathway to cardanol monoene, a valuable platform chemical for various applications.

Comprehensive Chemical Functionalization and Derivative Synthesis of Cardanol Monoene

Strategies for Alkyl Chain Modification

The unsaturated C15 alkyl chain of cardanol (B1251761) monoene is a prime site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, and it has been successfully applied to cardanol monoene for structural diversification. mdpi.comnih.gov This reaction allows for the synthesis of new olefins that can be difficult to prepare through other methods. mdpi.com

Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly used for these transformations. researchgate.netmdpi.com For instance, the ethenolysis of cardanol monoene, a cross-metathesis reaction with ethylene (B1197577), yields valuable products like 3-(non-8-enyl)phenol and 1-octene (B94956). researchgate.netscribd.com These products have potential applications as precursors for detergents and in the fragrance industry. researchgate.netresearchgate.net

The efficiency of olefin metathesis on cardanol monoene can be influenced by the type of catalyst used. Both first and second-generation Grubbs catalysts, as well as Zhan catalysts, have been investigated. mdpi.comresearchgate.net Immobilizing these catalysts on supports like mesoporous silica (B1680970) (SBA-15) has been shown to enhance catalyst separation and reusability, a crucial aspect for industrial applications. researchgate.net

Table 1: Examples of Olefin Metathesis Reactions on Cardanol Derivatives

| Precursor | Reaction Type | Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| Cardanol monoene | Ethenolysis | Grubbs I | 3-(non-8-enyl)phenol, 1-octene | scribd.com |

| Cardanol monoene | Cross-metathesis with DAB | ZC/SBA-15 | 9-(3-hydroxyphenyl)non-2-enyl acetate, non-2-enyl acetate | researchgate.net |

DAB: cis-1,4-diacetoxy-2-butene; ZC: Zhan catalyst

Controlling the degree of saturation in the alkyl side chain of cardanol is crucial for tailoring its physical and chemical properties. Selective hydrogenation aims to reduce the number of double bonds, while dehydrogenation introduces them.

Selective Hydrogenation: The selective hydrogenation of the polyunsaturated components of technical cardanol to yield cardanol monoene is a significant area of research. This process provides a more uniform starting material for subsequent chemical modifications. rsc.orgrsc.org Ruthenium-based catalysts, such as RuCl₃ in isopropanol (B130326), have been effectively used for transfer hydrogenation, selectively reducing dienes and trienes to the monoene. rsc.orgscience.gov This reaction surprisingly retains the C8-C9 double bond with high selectivity. science.gov Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of cardanol. researchgate.net The kinetics of this reaction have been studied and are observed to be first order with respect to both hydrogen and cardanol. researchgate.net

Dehydrogenation: While less common, dehydrogenation reactions can introduce unsaturation. For instance, the synthesis of 3-(pentadec-1-en-1-yl)phenol has been achieved through a sequence involving hydrogenation, protection of the phenolic group, benzylic oxidation, reduction, and finally dehydration. ajol.info

Table 2: Catalysts and Conditions for Selective Hydrogenation of Cardanol

| Catalyst | Hydrogen Source | Key Feature | Reference |

|---|---|---|---|

| RuCl₃ | Isopropanol (Transfer Hydrogenation) | Selectively produces monoene from polyenes | rsc.orgscience.gov |

| Pd/C | H₂ gas | Effective for complete or partial hydrogenation | researchgate.net |

| Raney Nickel | H₂ gas | Studied for kinetic modeling of hydrogenation | researchgate.net |

The double bond in the alkyl chain of cardanol monoene can be converted into an oxirane (epoxy) ring. This epoxidized cardanol can then serve as a monomer or an initiator for polymerization reactions. cureusjournals.comresearchgate.net

Epoxidation: The epoxidation of cardanol can be carried out using various methods. Conventional methods often use peracids, but these can lead to side reactions like ring-opening of the newly formed epoxide. researchgate.net Enzymatic epoxidation, using enzymes like lipase, offers a milder and more selective alternative. researchgate.net

Ring-Opening Polymerization (ROP): The epoxide ring in functionalized cardanol can be opened to initiate polymerization. wikipedia.org For example, epoxidized cardanol can be used in the synthesis of polyols for polyurethanes or as a reactive diluent in epoxy resins. cureusjournals.comgoogleapis.com The anionic ring-opening copolymerization of cardanol glycidyl (B131873) ether (CGE) with other monomers has been successfully demonstrated. researchgate.net Furthermore, benzoxazine (B1645224) monomers derived from cardanol can undergo thermally accelerated ring-opening polymerization to form high-performance thermosetting resins. ingentaconnect.com

Hydroformylation and carbonylation reactions introduce carbonyl functionalities into the alkyl chain of cardanol monoene, creating valuable bifunctional monomers. researchgate.netresearchgate.net

Hydroformylation: Isomerizing hydroformylation of cardanol monoene, using rhodium catalysts with specific phosphine (B1218219) ligands like 1,2-bis((di-tert-butylphosphanyl)methyl)benzene (BDTBPMB), can produce terminal aldehydes. researchgate.net For instance, the reaction can yield 16-(3-methoxyphenyl)hexadecanal from methoxy-protected cardanol monoene with moderate selectivity. researchgate.net The resulting aldehyde can be further hydrogenated to the corresponding alcohol, 3-(16-hydroxyhexadecyl)phenol. researchgate.net

Carbonylation: Palladium-catalyzed isomerizing alkoxycarbonylation can convert the internal double bond of cardanol monoene into a terminal ester group. researchgate.net This reaction, using a palladium catalyst with a ligand like 1,2-bis(di-tert-butylphosphino)xylene (dtbpx) and methanesulfonic acid (MSA), can produce methyl 16-(3-hydroxyphenyl)hexadecanoate with high selectivity. researchgate.net These bifunctional monomers are potential building blocks for polymers like fire-retardant polyesters. researchgate.net

The "ene" reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). brandeis.edu Cardanol, with its unsaturated side chain, can participate in ene reactions. scielo.brresearchgate.net

A notable example is the reaction of cardanol with diethyl azodicarboxylate (DEAD), which acts as the enophile. scielo.brresearchgate.net This reaction proceeds readily upon heating, without the need for a catalyst, to form a hydrazino-ester derivative of cardanol. scielo.brresearchgate.net Both conventional and microwave heating have been shown to be effective, with the latter significantly reducing reaction times. scielo.brresearchgate.net The resulting product shows an increase in viscosity over time, suggesting potential applications as a viscosifier or as a synthon for further chemical transformations. scielo.br The viscosity increase is likely due to subsequent Diels-Alder reactions between the olefin and diene moieties on the cardanol derivatives. scielo.brorganic-chemistry.org

Hydroformylation and Carbonylation Investigations

Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group on the aromatic ring of cardanol monoene is another key site for chemical modification, allowing for the synthesis of a wide array of derivatives. cureusjournals.comnii.ac.jp Common derivatization strategies include etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether. For example, reaction with 1,2-dibromoethane (B42909) in the presence of a base like potassium hydroxide (B78521) yields a bromo-functionalized ether derivative. researchgate.net Another approach involves reacting cardanol with epichlorohydrin (B41342) to form a glycidyl ether, which is a common precursor for epoxy resins. cureusjournals.com

Esterification: Esterification of the phenolic hydroxyl group is another facile modification. Reaction with methacrylic anhydride (B1165640) can yield cardanol methacrylate (B99206) (CAMA), a monomer suitable for various polymerization techniques. cureusjournals.com

These derivatizations of the phenolic hydroxyl group are often performed to alter the reactivity of the molecule, improve its compatibility with other components in a formulation, or to introduce new functionalities for subsequent polymerization or cross-linking reactions. nii.ac.jpmahendrapublications.com For example, hydroxyethylation of the phenolic hydroxyl moves the reactive hydroxyl group away from the aromatic ring, making it more accessible for reactions like esterification. cureusjournals.com

Etherification and Esterification Reaction Mechanisms

The phenolic hydroxyl group of cardanol monoene is a primary site for etherification and esterification, yielding valuable intermediates for various applications. rsc.org

Etherification: Etherification of cardanol monoene typically involves the reaction of its phenolic hydroxyl group with electrophilic reagents. A common method is the synthesis of cardanol glycidyl ether through a reaction with epichlorohydrin under alkaline conditions. rsc.orgresearchgate.net This process introduces a reactive epoxy ring, which can be further modified. For instance, the epoxy ring can be opened using amines like diethanolamine (B148213) (DEA) or N-benzylethanolamine (N-BEN) to produce polyols with high thermal stability, suitable for polyurethane synthesis. rsc.orgrsc.org Another etherification route involves reacting cardanol with 3-chloropropane-1,2-diol in the presence of sodium hydroxide, which introduces a diol functionality directly onto the molecule. rsc.org

Esterification: Esterification targets the phenolic hydroxyl group, though this group exhibits relatively lower reactivity compared to primary alcohols. rsc.orgrsc.org The reaction typically involves combining cardanol monoene with a carboxylic acid or its derivative. byjus.com The Fischer esterification method, which is acid-catalyzed, can be employed by heating cardanol with a carboxylic acid. byjus.com A milder, more efficient method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.orgorganic-chemistry.org This method is particularly useful for acid-labile substrates. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate formed from DCC and the carboxylic acid, which is then attacked by the phenolic hydroxyl of cardanol to form the ester and dicyclohexylurea (DHU). organic-chemistry.org Esterification with various fatty acids has been extensively investigated to produce bio-based plasticizers. rsc.org

Table 1: Etherification and Esterification Reactions of Cardanol Monoene

| Reaction Type | Reagents | Key Findings |

|---|---|---|

| Etherification | Epichlorohydrin, Sodium Hydroxide | Produces cardanol glycidyl ether, a precursor for epoxy resins and polyols. rsc.orgresearchgate.net |

| Etherification | 3-chloropropane-1,2-diol, Sodium Hydroxide | Yields a viscous liquid diol in high yield (87%). rsc.org |

| Esterification (Steglich) | Fatty Acids, DCC, DMAP | An efficient, mild method for producing cardanol esters used as plasticizers. rsc.orgorganic-chemistry.org |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | A standard method, though the reactivity of the phenolic hydroxyl is relatively low. rsc.orgbyjus.com |

Urethane and Isocyanate Chemistry for Polyurethane Precursors

Cardanol monoene is a valuable precursor for creating polyurethanes (PUs), materials known for their versatility. However, as a monofunctional phenol (B47542), cardanol must first be converted into a polyol (a molecule with multiple hydroxyl groups) before it can be used in PU synthesis. researchgate.net

The synthesis of cardanol-based polyols can be achieved through several routes. One common approach is to react cardanol with formaldehyde (B43269) to create a novolac-type phenolic resin. ias.ac.in This resin, which possesses multiple phenolic hydroxyl groups, can then act as the polyol component. These cardanol-formaldehyde resins react with diisocyanates, such as diphenylmethane (B89790) diisocyanate (MDI), to produce rigid polyurethane networks. ias.ac.in

Alternatively, functionalization can occur at other sites on the cardanol molecule. The double bond in the alkyl chain can be epoxidized and subsequently ring-opened with alcohols to generate hydroxyl groups. acs.org Another method involves a thiol-ene coupling reaction on the unsaturated side chain to introduce primary hydroxyl groups. rsc.org Polyols can also be synthesized by opening the epoxy ring of cardanol glycidyl ether with amine diols, such as diethanolamine. rsc.orgrsc.org

Once the cardanol-based polyol is synthesized, it is reacted with a di- or poly-isocyanate, like MDI or 1,6-diisocyanatohexane (HDI) trimer, in the presence of a catalyst. rsc.orggoogle.com The resulting polyurethane's properties are influenced by the structure of the cardanol precursor. The long, flexible alkyl chain provides internal plasticization and hydrophobicity, while the aromatic ring contributes to rigidity and thermal stability. techscience.cnrsc.org

Table 2: Synthesis of Polyurethane (PU) Precursors from Cardanol Monoene

| Polyol Synthesis Method | Isocyanate Partner | Resulting PU Properties |

|---|---|---|

| Condensation with formaldehyde (Novolac resin) | Diphenylmethane diisocyanate (MDI) | Rigid PUs with high thermal stability. rsc.orgias.ac.in |

| Thiol-ene coupling on the alkyl chain | 1,6-diisocyanatohexane (HDI) trimer | Thermosetting films with excellent mechanical properties. rsc.org |

| Ring-opening of cardanol glycidyl ether with diethanolamine | Silicone and isocyanate | PUs with high thermal stability. rsc.orgrsc.org |

Mannich Reaction and Phenolic Resin Precursor Research

The aromatic ring of cardanol monoene is susceptible to electrophilic substitution, most notably the Mannich reaction. mdpi.com This reaction involves the aminoalkylation of the phenolic ring, typically at the ortho position to the hydroxyl group, using formaldehyde and a primary or secondary amine. researchgate.netnih.gov

The reaction of cardanol, formaldehyde, and an amine like diethanolamine yields a Mannich base, which is a valuable polyol precursor for polyurethane foams. rsc.orgmdpi.com These cardanol-based Mannich polyols are noted for being highly reactive and having low viscosity. rsc.org The presence of a tertiary nitrogen in the structure can also auto-catalyze the polyurethane formation reaction. rsc.org

Furthermore, Mannich bases derived from cardanol, formaldehyde, and polyamines serve as effective curing agents for epoxy resins, often referred to as phenalkamines. techscience.cnnii.ac.jp These curing agents can function at room or low temperatures and even on wet surfaces. techscience.cn

A related reaction is the synthesis of benzoxazines, which involves a Mannich-like condensation of cardanol, formaldehyde, and a primary amine. techscience.cnresearchgate.net These benzoxazine monomers can be thermally polymerized to form high-performance polybenzoxazine resins, which exhibit excellent thermal stability, flame resistance, and low moisture absorption. researchgate.netnii.ac.jp Research has shown that incorporating elements like melamine (B1676169) into a solvent-free Mannich reaction with cardanol and paraformaldehyde can produce polyols that impart flame-retardant properties to the final polyurethane foams. rsc.org

Table 3: Mannich Reactions and Derivatives of Cardanol Monoene

| Amine Reagent | Product Type | Application/Key Finding |

|---|---|---|

| Diethanolamine | Mannich Base (Polyol) | Precursor for highly reactive, low-viscosity polyurethane foams. rsc.orgmdpi.com |

| Polyamines (e.g., N,N'-bis(2-aminoethyl)ethane-1,2-diamine) | Phenalkamine / Amine-functional Benzoxazine | Curing agent for epoxy resins; enhances corrosion resistance. techscience.cn |

| Primary Amines (e.g., benzylamine, octadecylamine) | Benzoxazine Monomer | Precursor for high-performance polybenzoxazine thermosets. researchgate.net |

| Melamine (with paraformaldehyde) | Nitrogen-containing Mannich Polyol | Imparts flame-retardant properties to polyurethane foams. rsc.org |

Phosphorylation and Sulfonation for Specialized Functionalization

Introducing phosphorus- and sulfur-containing functional groups onto cardanol monoene imparts specialized properties, leading to applications as additives and surfactants.

Phosphorylation: Phosphorylation of cardanol monoene is typically achieved by reacting the phenolic hydroxyl group with a phosphorylating agent. These phosphorylated cardanol derivatives are known to be excellent and sustainable rubber plasticizers. nii.ac.jp

Sulfonation: Sulfonation can be performed to produce anionic surfactants. nii.ac.jp The reaction can be carried out by treating cardanol with a sulfonating agent like fuming sulfuric acid. researchgate.net This introduces a sulfonic acid group onto the molecule, likely on the aromatic ring. The resulting cardanol sulfonate salts exhibit surfactant properties, with performance comparable to commercially available detergents like dodecylbenzene (B1670861) sulfonate. nii.ac.jp Another method involves treating the phenolic hydroxyl group with ethylene sulfate (B86663). nii.ac.jp Studies on the biodegradability of cardanol-based surfactants have shown that the saturated analogue of cardanol polyethoxylate degrades more readily than its unsaturated counterpart. researchgate.net

Table 4: Phosphorylation and Sulfonation of Cardanol Monoene

| Functionalization | Reagents/Method | Properties and Applications of Derivative |

|---|---|---|

| Phosphorylation | Phosphorylating agent (reacts at phenolic -OH) | Excellent rubber plasticizer. nii.ac.jp |

| Sulfonation | Fuming sulfuric acid | Anionic surfactant with properties similar to dodecylbenzene sulfonate. nii.ac.jpresearchgate.net |

| Sulfonation | Ethylene sulfate (reacts at phenolic -OH) | Creates sulfated salts used as surfactants. nii.ac.jp |

Multi-Functionalization Pathways and Complex Architectures

The presence of three distinct reactive sites on the cardanol monoene molecule—the phenolic hydroxyl, the aromatic ring, and the side-chain olefin—allows for the development of complex molecular architectures through multi-step and orthogonal functionalization strategies. researchgate.netrsc.org

Synthesis of Bio-conjugates and Hybrid Material Precursors

The functionalized derivatives of cardanol monoene serve as versatile precursors for the synthesis of bio-conjugates and advanced hybrid materials. The various functional groups introduced—hydroxyls, epoxides, amines, etc.—act as chemical handles for conjugation or polymerization.

Cardanol-derived molecules have been used to create precursors for complex hybrid materials. For instance, cardanol has been functionalized and then linked to macrocyclic structures like porphyrins. mdpi.comresearchgate.net These cardanol-porphyrin hybrids can be synthesized through condensation reactions and have potential applications in areas like photocatalysis. mdpi.comnii.ac.jp

In the realm of polymer composites, cardanol derivatives are key to creating fully bio-based systems. For example, novel epoxy composites have been developed using all cardanol-based components, including a cardanol-derived epoxy resin and a cardanol-based amine curing agent (phenalkamine). nii.ac.jp These systems can be further enhanced by incorporating reinforcements like cellulose (B213188) nanofibers. The phenalkamine can be used to immobilize the nanofibers, improving their dispersion and reinforcing effect within the cardanol-based polymer matrix. nii.ac.jp This approach highlights the use of functionalized cardanol monoene to create sophisticated, sustainable, and high-performance materials. nii.ac.jp

Polymerization Chemistry and Reaction Mechanisms of Cardanol Monoene

Radical Polymerization Studies

The unsaturated side chain of cardanol (B1251761) monoene is amenable to radical polymerization, a process that involves the sequential addition of monomer units to a growing polymer chain initiated by a free radical. studysmarter.co.ukfiveable.me

Controlled/Living Radical Polymerization (CLRP) of Cardanol Monoene Monomers

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. cmu.educmu.edu These methods are characterized by a dynamic equilibrium between active and dormant polymer chains, which minimizes irreversible termination reactions. cmu.edursc.org

One of the most studied CLRP methods is Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP utilizes a transition metal complex to reversibly activate and deactivate the growing polymer chains. researchgate.net This allows for the synthesis of well-defined polymers with narrow molecular weight distributions. cmu.eduresearchgate.net While direct ATRP of cardanol itself can be challenging due to the inhibitory effects of the phenolic group on radical polymerization, derivatives of cardanol, such as cardanyl acrylate (B77674), have been successfully polymerized via CLRP methods. researchgate.netresearchgate.net For instance, poly(cardanyl acrylate) has been synthesized via suspension polymerization. researchgate.net

Key features of CLRP include:

First-order kinetics: The rate of polymerization is directly proportional to the monomer concentration. cmu.edu

Predetermined molecular weight: The final molecular weight of the polymer can be controlled by the initial monomer-to-initiator ratio. cmu.edu

Narrow molecular weight distribution: The resulting polymers have a low polydispersity index (PDI). cmu.edu

Chain-end functionality: The "living" nature of the polymerization allows for the synthesis of block copolymers and other complex architectures through sequential monomer addition. cmu.edu

Kinetics and Mechanism of Free Radical Polymerization

The free radical polymerization of vinyl monomers, including derivatives of cardanol monoene, proceeds through three main steps: initiation, propagation, and termination. fiveable.meyoutube.com

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. fiveable.me These radicals then react with a monomer molecule to form an active center. fiveable.me

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. youtube.com This step repeats, rapidly increasing the molecular weight of the polymer. stanford.edu

Termination: The growth of the polymer chain is halted through reactions such as coupling (combination of two growing chains) or disproportionation (hydrogen transfer from one chain to another). stanford.edu

The rate of polymerization () is dependent on the concentrations of the monomer ([M]) and the active radical centers ([M•]), as described by the following equation:

where is the propagation rate constant. fiveable.me Under steady-state conditions, the rate of initiation equals the rate of termination. fiveable.me The kinetic chain length, which represents the average number of monomer units added per initiating radical, is directly proportional to the monomer concentration and inversely proportional to the square root of the initiator concentration. youtube.com This implies that a higher monomer concentration leads to a higher molecular weight, while a higher initiator concentration results in shorter polymer chains. youtube.com

Condensation Polymerization and Polycondensation Mechanisms

Condensation polymerization involves the reaction between difunctional or polyfunctional monomers to form larger structural units while releasing smaller molecules such as water or methanol (B129727). studysmarter.co.ukuomustansiriyah.edu.iq Cardanol monoene, with its reactive phenolic hydroxyl group and the potential for modification of its side chain, is a valuable monomer for synthesizing various condensation polymers. researchgate.net

Phenolic Resin Formation Research

Cardanol can react with aldehydes, most commonly formaldehyde (B43269), to produce phenolic resins, also known as phenoplasts. researchgate.netosti.gov These reactions can be catalyzed by either acids or bases, leading to the formation of novolac or resol resins, respectively. researchgate.net

Novolac Resins: Synthesized under acidic conditions with a molar excess of the phenol (B47542), novolacs are thermoplastic polymers. lp.edu.ua The polymerization proceeds through the formation of methylene (B1212753) bridges between the aromatic rings of the cardanol monomers. lp.edu.ua

Resol Resins: Formed under basic catalysis with an excess of formaldehyde, resoles are thermosetting resins containing methylol groups (-CH₂OH). tandfonline.com Upon heating, these groups condense to form a highly cross-linked network. tandfonline.com

The long aliphatic side chain of cardanol imparts flexibility and improved impact properties to the resulting phenolic resins. researchgate.net

Table 1: Comparison of Novolac and Resol Resin Synthesis from Cardanol

| Feature | Novolac Resin | Resol Resin |

| Catalyst | Acid | Base |

| Cardanol:Formaldehyde Ratio | Molar excess of cardanol | Molar excess of formaldehyde |

| Initial Product | Thermoplastic linear oligomers | Thermosetting methylol-functional oligomers |

| Curing | Requires addition of a curing agent (e.g., hexamethylenetetramine) | Cures upon heating (self-curing) |

Polyester (B1180765) and Polyurethane Synthesis Pathways

The phenolic hydroxyl group and the double bond in the side chain of cardanol monoene can be chemically modified to introduce other functional groups, enabling its use in the synthesis of polyesters and polyurethanes. researchgate.netrsc.org

Polyester Synthesis: Polyesters are formed through the reaction of a diol with a dicarboxylic acid or its derivative. udsm.ac.tz Cardanol can be converted into a diol, for example, by ozonolysis of the double bond followed by reduction. udsm.ac.tz This cardanol-derived diol can then be reacted with diacid chlorides, such as adipoyl chloride or terephthaloyl chloride, to produce polyesters. udsm.ac.tz Another route involves the synthesis of a cardanol-based monoglyceride which can then undergo polyesterification with acid anhydrides like phthalic anhydride (B1165640). wiserpub.com

Polyurethane Synthesis: Polyurethanes are typically synthesized from the reaction of a diisocyanate with a polyol. google.comresearchgate.net Cardanol and its derivatives can serve as the polyol component. rsc.orgrsc.org For instance, cardanol can be epoxidized and subsequently hydrolyzed to create polyols. rsc.orgcureusjournals.com These cardanol-based polyols can then be reacted with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) to form polyurethanes. researchgate.net The resulting polyurethanes often exhibit enhanced thermal stability and hydrophobicity due to the presence of the long alkyl chain. rsc.org Non-isocyanate routes to polyurethanes using cardanol derivatives, such as the reaction of cardanol-based cyclic carbonates with diamines, are also being explored. mdpi.com

Ring-Opening Polymerization Initiated by Cardanol Monoene Derivatives

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a linear polymer. wikipedia.org While cardanol monoene itself is not a cyclic monomer, its derivatives can be used to initiate or participate in ROP.

For example, cardanol glycidyl (B131873) ether (CGE), synthesized from cardanol, can undergo anionic ring-opening copolymerization. researchgate.net In one study, CGE was successfully copolymerized with N-acetyl homocysteine thiolactone in the presence of a strong base. researchgate.net This process yielded linear polyesters with alternating cardanol-based units. researchgate.net This method provides a pathway to create functionalizable polyesters bearing the characteristic allyl and alkene groups from the cardanol side chain. researchgate.net

Catalysis in Cardanol Monoene Research and Application

Catalysts for Cardanol (B1251761) Monoene Synthesis and Purification

The isolation and purification of cardanol from CNSL, followed by selective hydrogenation to obtain cardanol monoene, often involves catalytic processes. While the initial extraction of CNSL from cashew nut shells is a thermal process, subsequent purification to separate cardanol from other components like cardol and anacardic acid is achieved through vacuum distillation.

Catalytic hydrogenation is a key step in producing saturated and mono-unsaturated cardanol. For instance, cardanol can be hydrogenated at room temperature and ambient pressure using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. google.com This method offers a milder alternative to traditional high-pressure hydrogenation. Another approach involves using a 10% Pd/C catalyst at 45°C under 25 bar of hydrogen to convert cardanol to 3-pentadecylcyclohexan-1-one with high selectivity.

Furthermore, the synthesis of cardanol derivatives often employs catalysts to achieve high conversion and selectivity. For example, the hydroxyalkylation of cardanol with cyclic carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate can be catalyzed by substances such as triethylamine (B128534), imidazole (B134444) derivatives, or alkali metal hydroxides and carbonates, achieving over 90% conversion to mono-ethoxylated products. rsc.org Similarly, the synthesis of cardanol-based polyols can be achieved by reacting epoxy cardanol with various bio-based acids in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. rsc.org

Catalytic Systems for Functionalization Reactions

The functionalization of cardanol monoene's reactive sites—the phenolic hydroxyl group and the double bond in the alkyl chain—is extensively explored using various catalytic systems to produce valuable monomers and polymers. rsc.org

Lewis Acid/Base Catalysis

Lewis acids and bases are instrumental in catalyzing several key functionalization reactions of cardanol. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. sioc.ac.cn In the context of cardanol chemistry, Lewis acids like zinc chloride (ZnCl₂) have been used under alkaline conditions for the synthesis of epoxy derivatives from cardanol and epichlorohydrin (B41342). rsc.org The condensation of cardanol with aldehydes can also be carried out in the presence of a Lewis catalyst to form polyols. google.com

Lewis base catalysis, where the catalyst donates an electron pair to a reagent, enhances the reactivity of molecules. sioc.ac.cn This type of catalysis is seen in the hydroxyalkylation of cardanol using catalysts like triethylamine and imidazole derivatives. rsc.org The use of 1,5-diazabicyclo(4.3.0)non-5-ene (DBN), a Lewis base, has also been reported for the synthesis of ethoxylated compounds from natural phenols. rsc.org

Frustrated Lewis pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, are known for their ability to activate small molecules. unt.edu While direct applications on cardanol monoene are not extensively detailed, the principles of FLP catalysis offer potential for novel transformations.

Organocatalysis

Organocatalysis utilizes small organic molecules as catalysts and has found application in the modification of cardanol. For instance, the reaction of cardanol with formaldehyde (B43269) can be catalyzed by organic weak acids such as p-toluenesulfonic acid, oxalic acid, and citric acid to produce phenolic resins. ingentaconnect.com In these reactions, the condensation step is often the rate-determining stage. ingentaconnect.com The synthesis of novolac resins from cardanol and furfural (B47365) has also been achieved using oxalic acid as a catalyst. ingentaconnect.com

Bifunctional organocatalysts, which contain both acidic and basic sites on the same molecule, can exhibit synergistic effects. For example, a polystyrene backbone functionalized with both DMAP (a Lewis base) and piperidine (B6355638) (a Brønsted base) has been shown to be an effective catalyst for certain organic reactions, demonstrating the potential of such systems. organic-chemistry.org

Transition Metal Catalysis (e.g., Ruthenium, Nickel, Palladium)

Transition metals are highly effective catalysts due to their ability to exist in multiple oxidation states and form complexes with organic molecules. catalysis.blogstudysmarter.co.uk Palladium, nickel, and ruthenium catalysts are particularly significant in cardanol monoene chemistry. researchgate.net

Palladium (Pd): Palladium catalysts are widely used for hydrogenation and cross-coupling reactions. sigmaaldrich.com As mentioned earlier, Pd/C is a common catalyst for the hydrogenation of the unsaturated side chain of cardanol. google.com Isomerization of the double bond in cardanol has been achieved with palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) in the presence of specific phosphine (B1218219) ligands.

Nickel (Ni): Nickel catalysts are used in various transformations, including cross-coupling and reduction reactions. sigmaaldrich.com Raney nickel, a finely powdered nickel-aluminium alloy, is a well-known hydrogenation catalyst. sigmaaldrich.com

Ruthenium (Ru): Ruthenium catalysts are known for their role in metathesis and oxidation reactions. sigmaaldrich.com For instance, the cross-metathesis of cardanol monoene with ethylene can be catalyzed by the Hoveyda-Grubbs catalyst, a ruthenium-based complex, to produce 1-octene (B94956) and 3-(non-8-enyl)phenol. Rhodium, another platinum group metal, in complex with specific phosphine ligands, has been used for the isomerizing hydroformylation of cardanol monoene. researchgate.net

| Catalyst System | Reaction Type | Product(s) | Reference |

| 10% Pd/C, H₂ (25 bar) | Hydrogenation | 3-pentadecylcyclohexan-1-one | |

| Pd/C, Ammonium formate | Hydrogenation | Saturated/monoene cardanol | google.com |

| [Pd₂(dba)₃], DTBPMB | Double bond isomerization | Isomerized cardanol | |

| Hoveyda-Grubbs catalyst (Ru-based) | Cross-metathesis with ethylene | 1-octene, 3-(non-8-enyl)phenol | |

| Rhodium complex with BDTBPMB ligand | Isomerizing hydroformylation | 16-(3-methoxyphenyl)hexadecanal | researchgate.net |

This table provides examples of transition metal-catalyzed reactions involving cardanol monoene.

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysis. mt.comseqens.com Enzymes operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity. mt.com

In the context of cardanol, enzyme catalysis has been employed for functionalization. For example, the epoxidation of the double bonds in the alkyl chain of cardanol has been achieved using enzymes. hep.com.cn Hydrolases can be used in chemoenzymatic epoxidation, where they generate peracids from carboxylic acids and hydrogen peroxide, which then chemically epoxidize the double bond. nih.gov While this specific reaction on cardanol monoene is not detailed, the principle is applicable. The use of enzymes can lead to the synthesis of valuable intermediates for polymers and other fine chemicals. nih.gov

Heterogeneous vs. Homogeneous Catalysis Research and Optimization

Both heterogeneous and homogeneous catalysis are employed in the research and application of cardanol monoene, each with its own set of advantages and challenges. chemguide.co.uk

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. chemguide.co.uk This often leads to higher activity and selectivity because the active sites of the catalyst are readily accessible. mdpi.com Many of the transition metal-catalyzed reactions involving cardanol, such as the isomerization and hydroformylation reactions, are examples of homogeneous catalysis. researchgate.net The main drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which can be costly and lead to product contamination. mdpi.com

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. chemguide.co.uk A significant advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and continuous processes. mdpi.com The use of Pd/C for the hydrogenation of cardanol is a classic example of heterogeneous catalysis. google.com Research in this area focuses on developing robust and reusable catalysts. For instance, a bifunctional polystyrene-supported organocatalyst was developed for Doebner-Knoevenagel reactions, though challenges in its recovery and reuse were noted. organic-chemistry.org

The optimization of catalytic processes for cardanol monoene involves balancing the need for high conversion and selectivity with the practical considerations of catalyst cost, stability, and reusability. The choice between a homogeneous and a heterogeneous system often depends on the specific reaction and the desired scale of production.

Advanced Materials Development from Cardanol Monoene and Its Derivatives

High-Performance Polymer Design

The distinct molecular architecture of cardanol (B1251761) monoene, with its combination of aromatic and aliphatic components, allows for the synthesis of polymers with an excellent balance of properties including thermal resistance, flexibility, and hydrophobicity. researchgate.netcureusjournals.com This has led to significant research into its use in both thermosetting and thermoplastic polymers.

Thermosetting Resins (e.g., Epoxy, Phenolic, Polyurethane) Research

Cardanol and its derivatives have been extensively investigated as building blocks for various thermosetting resins, offering a bio-based alternative to traditional petroleum-derived materials. techscience.cnnii.ac.jp

Epoxy Resins: Cardanol-based compounds are utilized as modifiers for conventional epoxy networks to enhance their processability, flexibility, impact resistance, and chemical and water resistance. acs.org Researchers have developed all-cardanol-based epoxy polymers and curing agents, creating environmentally friendly systems that cure at room temperature without the need for organic solvents. nii.ac.jp The incorporation of cardanol can improve the hydrophobicity of epoxy coatings. acs.org For instance, the synthesis of bio-based aromatic epoxy materials from epoxidized cardanol has been demonstrated, although the thermal stability was slightly lower than that of DGEBA-modified epoxy resins. techscience.cn

Polyurethane (PU) Resins: While cardanol itself is monofunctional and requires modification to be used as a polyol in polyurethane synthesis, various cardanol-derived polyols have been developed. cureusjournals.comresearchgate.net These bio-based polyols are critical for producing polyurethanes with a range of properties. Research has shown that polyurethanes derived from cardanol-based novolac resins exhibit high-performance characteristics in terms of their mechanical and thermal properties. researchgate.net

Table: Properties of Cardanol-Based Thermosetting Resins

| Thermosetting Resin | Key Research Findings | Resulting Properties |

|---|---|---|

| Epoxy Resins | Used as modifiers and in all-cardanol systems. nii.ac.jpacs.org | Improved flexibility, impact resistance, hydrophobicity, and processability. acs.org |

| Phenolic Resins | Condensed with formaldehyde (B43269) to create novolac resins. researchgate.net | Enhanced gloss, hardness, and mechanical properties. techscience.cn |

| Polyurethane Resins | Functionalized to create bio-based polyols for PU synthesis. cureusjournals.comresearchgate.net | High-performance mechanical and thermal properties. researchgate.net |

Thermoplastic Polymer Synthesis and Modification

Cardanol monoene and its derivatives are also being explored in the realm of thermoplastic polymers. The long alkyl chain of cardanol can act as a plasticizer, improving the flexibility and processability of various thermoplastics. Research has focused on synthesizing novel bio-based acrylic monomers from cardanol, which can then be used to create acrylic copolymers. researchgate.net These copolymers can function as thermoplastics on their own or be crosslinked to form thermoset-like networks. researchgate.net The incorporation of cardanol moieties has been shown to improve the chemical and saltwater resistance, as well as the thermal and mechanical characteristics of the resulting polymers. researchgate.net

Smart Materials and Responsive Systems Research

"Smart materials" or "responsive materials" are engineered to change their properties in response to external stimuli like light, heat, or pH. discoverengineering.orginterreg-central.eu Cardanol monoene's reactive sites offer opportunities to create such intelligent systems.

Self-Healing Materials

The development of self-healing materials is a significant area of research for enhancing material longevity and performance. Cardanol-based polymers have shown promise in this field. For instance, catalyst-free, self-healing, and recyclable bio-based vitrimers have been created using a cardanol-based curing agent. researchgate.netnih.gov These materials can undergo topological network rearrangement through dynamic transesterification, allowing them to be reprocessed and to heal damage. researchgate.netnih.gov The recycled material's tensile strength can reach nearly 100% of the original sample. nih.gov Another approach involves the use of cardanol formaldehyde microcapsules to impart self-healing properties to polyurethane coatings. rsc.org

Stimuli-Responsive Polymers

Stimuli-responsive polymers can alter their chemical or physical properties in response to external triggers. nih.govrsc.org Research has demonstrated the development of photoresponsive nanospheres from self-assembled cardanol-based supramolecular synthons. researchgate.net These materials exhibit light-induced size variation at the nanoscale. researchgate.net Furthermore, a multifunctional cardanol-based material exhibiting room-temperature phosphorescence has been developed that responds to multiple stimuli, including heat, UV, and infrared light. nih.gov This material also possesses shape-memory properties, making it suitable for applications in anti-counterfeiting and information encryption. nih.gov

Composite Materials and Nanocomposite Research

The integration of cardanol-based polymers as matrices in composite materials offers a pathway to developing sustainable and high-performance materials. cureusjournals.comresearchgate.net Cardanol's inherent properties, such as biodegradability, high thermal stability, and fire retardancy, make it an attractive bio-resin for composite structures. researchgate.net

Research has explored the use of cardanol-based resins with natural fibers like jute, flax, and hemp to create biocomposites with a high percentage of renewable content. researchgate.netrsc.org For example, a thermosetting resin containing approximately 40% cardanol by weight has been successfully used as a matrix for jute fabric, leading to composites with a natural component content as high as 73% by weight. researchgate.net

In the field of nanocomposites, adding nanoclay to a cardanol epoxy resin matrix has been shown to be an effective method for enhancing the thermal and mechanical properties of the material. mdpi.com The dispersion of modified nanoclay within the epoxy matrix significantly improves properties such as the glass transition temperature (Tg), tensile strength, and elongation at break. mdpi.com For example, the addition of 4 wt.% of an active Girard's reagent clay to a cardanol epoxy resin increased the tensile strength by a remarkable 970% and the elongation at break by 428%. mdpi.com

Fiber-Reinforced Composites

Cardanol-based resins are gaining attention as matrices for fiber-reinforced composites, offering a bio-based alternative to conventional petroleum-derived resins. researchgate.net Studies have investigated the use of various natural fibers, such as ramie, flax, hemp, and jute, to reinforce cardanol-formaldehyde resins. researchgate.net These efforts aim to create composites with a significant portion of natural components, with some formulations reaching up to 73% by weight. researchgate.net

Research has shown that the mechanical properties of these biocomposites are promising. For instance, composites developed with a cardanol-based matrix and reinforced with jute fabric have been prepared and tested for their tensile and bending properties. researchgate.net In one study, the modification of carbon fiber surfaces with cardanol molecules was found to significantly improve the interfacial adhesion between the fibers and an unsaturated polyester (B1180765) resin (UPR) matrix. mdpi.com This resulted in a 41.35% increase in the interlaminar shear strength (ILSS) of the composite, from 48.2 MPa to 68.13 MPa. mdpi.com The improved performance is attributed to the enhanced wettability and compatibility at the fiber-matrix interface, as well as the potential for chemical bonding between the cardanol and the resin. mdpi.com

Another study focused on phenalkamine-cured epoxy systems reinforced with glass fibers. techscience.com The results indicated that the glass fiber-reinforced phenalkamine-cured epoxy (GEP-PA) exhibited 5.3 times greater toughness and adhesion in end-notch tests compared to a triethylenetetramine-cured system (GEP-TETA). techscience.com

The development of these composites involves careful formulation and curing processes to optimize the mechanical performance of the final material. researchgate.net For example, the curing cycle of the cardanol-based resin is a critical factor that influences properties like the glass transition temperature (Tg), which has been observed to be in the range of 42–56 °C for different formulations. researchgate.net

Polymer Nanocomposites with Cardanol Monoene Matrices

The incorporation of nanofillers into cardanol monoene-based polymer matrices is a promising strategy for developing advanced materials with enhanced thermal and mechanical properties. Research has demonstrated that the addition of nanoclay to a cardanol epoxy resin can lead to significant improvements in its performance. mdpi.comresearchgate.net

In one study, the dispersion of nanoclay within a cardanol epoxy matrix was achieved in the form of random exfoliation and intercalation. mdpi.com This effective dispersion led to notable enhancements in the material's properties. For instance, the glass transition temperature (Tg) of the cardanol epoxy resin increased from 19.8 °C to 38.1 °C with the addition of 4 wt.% of active Girard's reagent clay (PG-clay). mdpi.comresearchgate.net

The mechanical properties also showed remarkable improvements. The tensile strength of the nanocomposite with 4 wt.% PG-clay increased by 970%, and the elongation at break saw a 428% enhancement compared to the pure bio-based epoxy resin. mdpi.comresearchgate.net Even with non-active Girard's reagent clay (NG-clay) at 4 wt.%, the tensile strength increased by 128%, and the elongation at break by 101%. mdpi.comresearchgate.net The active PG-clay, containing an amino group, can participate in the curing reaction of the epoxy resin, forming a chemical bond between the clay layers and the resin matrix, which establishes a strong interfacial force. mdpi.comresearchgate.net

Another area of research involves the use of reduced graphene oxide (rGO) as a reinforcement in cardanol-based polybenzoxazine/epoxy composites. figshare.com The incorporation of benzoxazine-functionalized rGO led to a significant improvement in tensile, flexural, and impact strengths. figshare.com The uniform dispersion of rGO within the matrix was confirmed by the enhancement in dielectric constant and mechanical properties. figshare.com Composites with 15 wt% of the functionalized graphene reinforcement exhibited the most significant property enhancements compared to the neat epoxy matrix. figshare.com

Table 1: Mechanical Properties of Cardanol Epoxy/Clay Nanocomposites

| Filler Type | Filler Content (wt.%) | Tensile Strength (MPa) | Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| Pure Cardanol Epoxy | 0 | 0.60 | 13.76 | - |

| NG-Clay | 0.5 | 0.77 | 28.34 | - |

| NG-Clay | 4 | 1.37 | 60.50 | - |

Data sourced from multiple studies on cardanol-based nanocomposites. mdpi.com

Coating and Adhesive Technologies Research

Cardanol monoene and its derivatives are extensively researched for their application in high-performance coatings and adhesives due to their inherent hydrophobicity, excellent adhesion, and water resistance. ontosight.airsc.org The long aliphatic chain of cardanol contributes to flexibility and impact resistance in the resulting polymer systems. techscience.cn

Anti-Corrosion Coatings Research

Cardanol-based resins, particularly benzoxazines and epoxies, have shown significant promise in the development of anti-corrosion coatings. rsc.orgnih.govicspl.org These coatings leverage the hydrophobic nature of the cardanol molecule and the excellent barrier properties of the crosslinked polymer network to protect metal surfaces from corrosive environments. rsc.org

One approach involves the synthesis of cardanol-based benzoxazine (B1645224) (CB) which can be cured at room temperature, a significant advantage for practical applications. nih.gov To further enhance the anti-corrosion performance, these benzoxazine resins have been formulated into composite coatings. For example, the incorporation of two-dimensional lamellar polyimide corrosion inhibitors into a cardanol-based benzoxazine copper polymer (CBCP) has been shown to dramatically improve corrosion resistance. nih.gov A composite coating with just 0.5 wt% of pyromellitic dianhydride polyimide (PDPI) exhibited a very high polarization resistance (3.874 × 10⁹ Ω), a protection efficiency of 99.99%, and a low corrosion rate of 3.376 × 10⁻⁶ mm per year. nih.gov

Another strategy to improve the protective properties of cardanol-based coatings is through silane (B1218182) modification. Modifying an amine-functional benzoxazine resin with glycidoxypropyltrimethoxy silane (GPTMS) has been found to enhance the mechanical properties of the coating, such as adhesion, hardness, and impact resistance. icspl.org The silane acts as a coupling agent, increasing the cross-linking density of the cured coating, which in turn improves its barrier properties against corrosive species. icspl.org

Cardanol-based polyurethane (PU) coatings, synthesized via thiol-ene click chemistry, have also demonstrated excellent anti-corrosive properties, outperforming commercial acrylic-PU coatings. techscience.cn The presence of the C15 aliphatic chain in cardanol contributes to the coating's flexibility and load distribution properties. techscience.cn

Table 2: Performance of Cardanol-Based Anti-Corrosion Coatings

| Coating System | Key Feature | Corrosion Resistance Metric |

|---|---|---|

| Cardanol-Benzoxazine/Polyimide Composite | High polarization resistance | 3.874 × 10⁹ Ω |

| Cardanol-Benzoxazine/Polyimide Composite | High protection efficiency | 99.99% |

| Cardanol-Benzoxazine/Polyimide Composite | Low corrosion rate | 3.376 × 10⁻⁶ mm/year |

| Silane-Modified Cardanol-Benzoxazine | Enhanced barrier protection | Improved resistance to corrosive species |

Data compiled from studies on cardanol-based anti-corrosion coatings. techscience.cnnih.govicspl.org

Bio-based Adhesives and Binders

The inherent adhesive properties of cardanol make it a valuable component in the formulation of bio-based adhesives and binders. researchgate.net Cardanol-based resins, such as those derived from the reaction of cardanol with formaldehyde, have been explored for various adhesive applications. researchgate.net

Cardanol-based benzoxazines are particularly noted for their potential in developing high-performance adhesives. icevirtuallibrary.com These resins can be used as sealants, encapsulants, and adhesives in demanding sectors like microelectronics and automotive industries, especially under high thermal and moist conditions. icevirtuallibrary.com The long, flexible alkyl chain of cardanol contributes to improved flexibility and water repellency of the cured adhesive. icevirtuallibrary.com

Research has also focused on blending cardanol-based resins with other polymers to create effective adhesive formulations. For instance, polychloroprene rubber combined with phenolic resins derived from a mixture of cardanol and phenol (B47542) has been shown to be a versatile adhesive. researchgate.net Furthermore, studies have investigated the use of non-formaldehyde binders for plywood panels, incorporating soy flour with cardanol-based epoxy resins, indicating the potential for such systems in wood composites. mdpi.com

The development of these adhesives often involves the synthesis of specific monomers, such as bifunctional benzoxazines from cardanol and p-phenylenediamine, which can then be thermally cured to form a strong, cross-linked network. icevirtuallibrary.com

Foams and Aerogels Development

Cardanol's unique molecular structure makes it a suitable raw material for producing polyurethane (PU) foams and potentially aerogels with desirable properties. techscience.cngoogle.com The long aliphatic side chain can impart flexibility, while the phenolic ring can contribute to rigidity and thermal stability. kiche.or.krresearchgate.net

In the area of PU foams, research has focused on synthesizing cardanol-based polyols, which are key precursors for PU production. kiche.or.krresearchgate.netacs.org These polyols can be prepared by oxidizing the double bonds in the unsaturated side chain of cardanol using reagents like hydrogen peroxide. researchgate.netacs.org This process can yield polyols with hydroxyl values in the range of 350–400 mg KOH/g, suitable for creating rigid PU foams. researchgate.netacs.org

Cardanol-based PU foams have been successfully synthesized and have shown good physical and mechanical properties, including density, compressive strength, and viscoelastic behavior, which are comparable to foams made from standard petroleum-based polyols. kiche.or.kracs.org The morphology of these foams often consists of monodisperse, uniform spherical cells. kiche.or.kr The presence of the C15 side chain is crucial for achieving good mechanical properties; without it, the resulting foam would be too rigid for many applications. kiche.or.kr

While the development of pure cardanol-based aerogels is an emerging area, the principles used in creating other bio-based aerogels could be applied. Aerogels are highly porous, lightweight materials with excellent thermal insulation properties. nih.govresearchgate.net The synthesis of aerogels typically involves the creation of a gel network followed by a drying process that preserves the porous structure. nih.gov The development of cardanol-based foams and the broader research into bio-based aerogels suggest a potential pathway for creating novel cardanol-derived aerogel materials. researchgate.netmdpi.com

Polymer Blends and Alloys Incorporating Cardanol Monoene Derivatives

Incorporating cardanol monoene derivatives into polymer blends and alloys is a strategy to enhance material properties and introduce bio-based content. Cardanol and its derivatives can act as compatibilizers, plasticizers, or property modifiers in various polymer systems. researchgate.netrsc.org

For example, epoxidized cardanol-based prepolymers have been used as a bio-based compatibilizer and chain extender for blends of polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net In another application, modified cardanol containing nitrogen and phosphoric acid groups has been used as a secondary plasticizer in soft polyvinyl chloride (PVC), partially replacing dioctyl phthalate (B1215562) (DOP). acs.org This substitution resulted in PVC blends with higher thermal stability, increased tensile strength (up to 25.7 MPa), and better leaching resistance. acs.org

Cardanol-formaldehyde resins have also been blended with other polymers. A study on a thermosetting resin containing approximately 40% cardanol by weight, obtained by adding an epoxy monomer and a catalyst to a cardanol-formaldehyde resole, demonstrated its suitability as a composite matrix. researchgate.net This indicates the potential for creating alloys and blends where the cardanol-based component provides specific functionalities.

The long unsaturated hydrocarbon chain in cardanol's structure provides reactive sites that can be utilized to create covalent bonds with other polymers in a blend, leading to improved compatibility and performance. researchgate.net This versatility allows for the creation of a diverse range of polymer blends and alloys with tailored properties.

Theoretical and Computational Chemistry Approaches to Cardanol Monoene Systems

Molecular Dynamics Simulations of Cardanol (B1251761) Monoene and Polymer Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hkust.edu.hk This technique is particularly useful for understanding the dynamic behavior and interactions within larger systems, such as polymers or molecules at interfaces. hkust.edu.hkresearchgate.net In the context of cardanol monoene, MD simulations have been employed to explore the interactions between cardanol-based molecules and other materials, such as polymers and metal surfaces. researchgate.netresearchgate.netresearchgate.net

For instance, simulations have been used to model the interaction of cardanol derivatives with metal surfaces, like the Fe(110) crystal surface, to understand their potential as corrosion inhibitors. researchgate.net These simulations provide a molecular-level explanation for the inhibitive effects by showing how the molecules adsorb and form a protective film on the surface. researchgate.net Another key application is in polymer science, where MD simulations help predict the compatibility and miscibility of cardanol-based plasticizers with polymers like polyvinyl chloride (PVC). researchgate.netrsc.org By simulating the spontaneous dispersion of plasticizer molecules within the polymer matrix, researchers can evaluate interaction forces and understand how molecular structure affects plasticizing efficiency. researchgate.netresearchgate.net These studies are vital for designing novel bio-based polymers and additives with optimized properties. hkust.edu.hk

Research findings from MD simulations often focus on interaction energies, diffusion coefficients, and conformational changes. These data help in understanding the miscibility of cardanol derivatives in polymer blends and their self-assembly processes, which are crucial for applications in materials science. hkust.edu.hknih.gov

Table 1: Applications of Molecular Dynamics (MD) Simulations in Cardanol Systems

| Application Area | System Studied | Key Insights Gained | References |

|---|---|---|---|

| Corrosion Inhibition | Cardanol derivatives on Fe(110) surface | Adsorption mechanisms and formation of protective films. | researchgate.net |

| Polymer Plasticizers | Cardanol derivatives with PVC | Compatibility, dispersion, and interaction forces. researchgate.netresearchgate.net | researchgate.netresearchgate.netrsc.org |

| Biomaterials | Self-assembly of polymeric systems | Structure-property relationships and rational design principles. | hkust.edu.hknih.gov |

Density Functional Theory (DFT) Studies of Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.net It has become a popular and versatile tool in computational chemistry for studying the ground-state properties of molecules. wikipedia.orgscispace.com For cardanol monoene, DFT calculations are instrumental in understanding its reactivity and electronic properties. researchgate.netrsc.org

The accuracy of DFT calculations depends heavily on the chosen functional and basis set. scispace.comnih.gov Common methodologies applied to cardanol systems include the B3LYP functional with basis sets like 6-311+G(d,p), or the B3PW91 functional for more complex systems involving transition metals. researchgate.netrsc.org These theoretical studies provide a fundamental understanding that guides the synthesis of new functional materials derived from cardanol. scispace.com

Table 2: DFT Functionals and Basis Sets Used in Cardanol Monoene Studies

| Functional/Basis Set | Application | Investigated Property | References |

|---|---|---|---|

| B3LYP/6-311+G(d,p) | Reactivity Analysis | Global and local reactivity, molecular stability. | researchgate.net |

| B3PW91-D3/ECP2/PCM | Catalytic Reduction | Reaction mechanism, intermediate stability, energy barriers. | rsc.org |

| M062X/6–311++G(d,p) | Antioxidant Activity | Bond dissociation enthalpy (BDE), reaction mechanisms. | researchgate.net |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netnih.gov For cardanol monoene, these calculations have been applied to understand its antioxidant behavior and its transformations in catalytic processes. researchgate.netrsc.org

One area of investigation is the mechanism of antioxidant activity, where calculations can compare different pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET). For cardanol derivatives, studies have found that the HAT mechanism is often the most favorable. researchgate.net Quantum chemical calculations can determine the activation energy barriers for these reactions, providing a quantitative measure of antioxidant efficacy. researchgate.net

In the context of synthetic transformations, such as the ruthenium-catalyzed selective hydrogenation of cardanol's unsaturated side chain, quantum chemical calculations trace the entire catalytic cycle. rsc.org These studies, often using DFT methods, map out the energy landscape of the reaction, identifying key intermediates and transition states. rsc.orgresearchgate.net For example, the reduction of cardanol triene to cardanol monoene has been shown to proceed through stable η³-allylic intermediates, with calculated kinetic barriers that explain the need for elevated reaction temperatures. rsc.orgresearchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions and designing more efficient and selective catalysts. researchgate.netnih.gov

Structure-Reactivity Relationship Modeling

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. For cardanol monoene and its derivatives, modeling this relationship helps in predicting their behavior and designing new molecules with desired properties. researchgate.netmdpi.com This involves combining experimental data, such as detailed structural analysis from Nuclear Magnetic Resonance (NMR), with computational models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate molecular structure with biological activity or physical properties. researchgate.netrsc.org In the context of cardanol, integrating QSAR with quantum chemical calculations can effectively guide the design of derivatives with enhanced properties, such as improved antioxidant activity. researchgate.net By calculating descriptors like bond dissociation enthalpy (BDE), researchers can predict how modifications to the molecular structure will affect its function. researchgate.net

Polymerization Process Simulation and Modeling

The polymerization of cardanol and its derivatives is a key route to producing sustainable, bio-based polymers. researchgate.netresearchgate.net Simulation and modeling of these polymerization processes are critical for understanding the reaction kinetics and controlling the properties of the final material. ufrj.brcnrs.fr

Kinetic modeling involves proposing a reaction mechanism and then deriving a set of mathematical equations to describe the rates of the various reaction steps, such as initiation, propagation, and termination. researchgate.netresearchgate.net These models can simulate the progress of the polymerization, predicting monomer conversion, copolymer composition, and average molecular weights over time. researchgate.netufrj.br For the copolymerization of cardanol with monomers like styrene, models have shown that cardanol can exert a strong inhibitory effect, which makes its incorporation into the polymer chain challenging. researchgate.netresearchgate.net